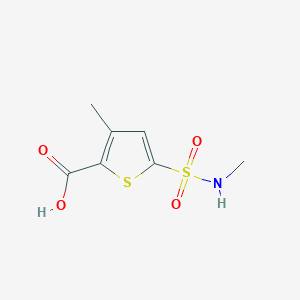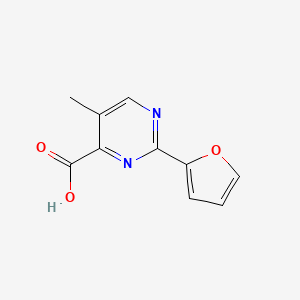
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine moiety, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.
Pyridine Derivative Formation: The next step involves the introduction of the pyridine moiety. This can be done through nucleophilic substitution reactions where a suitable pyridine derivative is reacted with the cyclopropane intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyridines, cyclopropanes, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate can be compared with similar compounds such as:
1-(4-Methylpyridin-2-yl)cyclopropanamine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
N-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride: This compound has a piperidine ring instead of a cyclopropane ring, leading to different chemical properties and biological activities.
Propiedades
Fórmula molecular |
C16H20N2O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;1-(5-methylpyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2.C7H8O3S/c1-7-2-3-8(11-6-7)9(10)4-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6H,4-5,10H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
QYHLHYLCXUACRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(C=C1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)



![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)







![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
